molecular formula C11H9BrO2S B14020154 Ethyl 3-bromobenzo[b]thiophene-2-carboxylate

Ethyl 3-bromobenzo[b]thiophene-2-carboxylate

Cat. No.: B14020154
M. Wt: 285.16 g/mol
InChI Key: RLUIYHRFSJDYFH-UHFFFAOYSA-N
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Description

Ethyl 3-bromobenzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a bromine atom at position 3 and an ethyl ester group at position 2. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions, bromination, or functional group interconversion strategies. For example, analogous compounds are synthesized via bromination of acetyl-substituted precursors (e.g., compound 2 in ) or cyclization of phenylacetylenes with selenium dioxide (as seen in selenophene analogs, ). The compound’s reactivity is influenced by the electron-withdrawing ester group and the bromine atom, which facilitate cross-coupling reactions or further derivatization .

Properties

Molecular Formula

C11H9BrO2S

Molecular Weight

285.16 g/mol

IUPAC Name

ethyl 3-bromo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9BrO2S/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3

InChI Key

RLUIYHRFSJDYFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 3-bromobenzo[b]thiophene-2-carboxylate

Bromination of Ethyl Benzo[b]thiophene-2-carboxylate

A common and direct method is the bromination of ethyl benzo[b]thiophene-2-carboxylate using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The reaction conditions are carefully controlled to ensure selective substitution at the 3-position.

Parameter Typical Conditions Notes
Brominating agent Bromine or N-bromosuccinimide (NBS) NBS preferred for milder conditions
Catalyst FeCl3 or AlCl3 Enhances electrophilic bromination
Solvent Dichloromethane (DCM), chloroform Non-polar solvents favor selectivity
Temperature 0 to room temperature Low temperature to prevent polybromination
Reaction time 1 to 4 hours Monitored by TLC to avoid overbromination

This method yields this compound with high regioselectivity and purity after purification by recrystallization or chromatography.

Alternative Synthetic Routes

Cyclization of Phenylacetylenes

An alternative approach involves the cyclization of substituted phenylacetylenes with selenium dioxide or other oxidizing agents to form the benzo[b]thiophene core, followed by esterification and selective bromination steps. This multi-step synthesis is useful when starting from simpler aromatic precursors.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura or Stille coupling reactions are employed to introduce the bromine substituent or to functionalize the benzo[b]thiophene core after initial formation. For example, Suzuki coupling of this compound with boronic acids enables the synthesis of biaryl derivatives, demonstrating the versatility of the brominated intermediate.

Industrial Production Considerations

In industrial settings, the synthesis is scaled up using continuous flow reactors to improve reaction control, yield, and safety. Automated systems facilitate precise temperature and reagent dosing control. Purification typically involves recrystallization or chromatographic techniques to achieve high purity standards required for pharmaceutical or materials applications.

Reaction Mechanisms and Analytical Characterization

Reaction Mechanisms

  • Electrophilic Aromatic Substitution (EAS): Bromination proceeds via an electrophilic aromatic substitution mechanism, where the bromine electrophile attacks the electron-rich aromatic ring, preferentially at the 3-position due to electronic and steric effects from the ester group at position 2.
  • Cross-Coupling: Palladium-catalyzed coupling involves oxidative addition of the aryl bromide, transmetallation with the boronic acid or stannane, and reductive elimination to form the biaryl bond.

Characterization Techniques

Technique Purpose Typical Data/Observations
Nuclear Magnetic Resonance (NMR) Confirm substitution pattern and purity ¹H NMR and ¹³C NMR show characteristic shifts for benzo[b]thiophene protons and ester group
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak consistent with C12H9BrO2S
Ultraviolet-Visible (UV-Vis) Spectroscopy Assess conjugation and electronic transitions Absorption maxima between 320–400 nm
X-ray Crystallography Determine molecular structure and planarity Confirms bromine substitution and ester positioning; planar benzo[b]thiophene core stabilized by intramolecular interactions

These methods collectively confirm the structure and purity of this compound and support the regioselectivity of the bromination step.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range (%) References
Direct Bromination of Ethyl Benzo[b]thiophene-2-carboxylate Simple, selective, scalable Requires careful control of conditions 70–85
Cyclization of Phenylacetylenes + Bromination Access to diverse substituents Multi-step, longer synthesis time 60–75
Pd-Catalyzed Cross-Coupling High functional group tolerance, versatile Expensive catalysts, sensitive to conditions 65–80

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Coupling Reactions: Reagents include boronic acids and palladium catalysts. The reactions are conducted in the presence of a base such as potassium carbonate (K2CO3) in solvents like ethanol or water.

    Reduction Reactions: Reducing agents like Pd/C and hydrogen gas are used under mild conditions to achieve the reduction.

Major Products Formed

    Substitution Reactions: Products include various substituted benzothiophenes depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds are formed as major products.

    Reduction Reactions: The major product is ethyl benzo[b]thiophene-2-carboxylate.

Mechanism of Action

The mechanism of action of ethyl 3-bromobenzo[b]thiophene-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation . In material science, its electronic properties enable it to participate in charge transfer processes essential for the functioning of semiconductors and OLEDs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Positional Isomers
  • Ethyl 7-bromobenzo[b]thiophene-2-carboxylate (): Bromine at position 7 alters electronic distribution and steric hindrance compared to the 3-bromo derivative. This impacts reactivity in Suzuki couplings or nucleophilic substitutions.
  • Ethyl 5-bromobenzo[b]thiophene-2-carboxylate (): Bromine at position 5 may enhance conjugation in the aromatic system, affecting absorption spectra and binding interactions in biological targets.
Functional Group Modifications
  • Methyl 3-bromobenzo[b]thiophene-2-carboxylate (): Replacing the ethyl ester with a methyl group reduces lipophilicity (logP) and may alter metabolic stability.
  • Ethyl 3-aminobenzo[b]thiophene-2-carboxylate (): The amino group at position 3 enables Schiff base formation (used in fluorescent sensors) but reduces electrophilicity compared to the bromo analog .

Heteroatom Substitution

  • Ethyl 3-bromobenzo[b]selenophene-2-carboxylate (): Selenium replaces sulfur, increasing polarizability and redox activity. This enhances applications in organic electronics but may reduce stability under oxidative conditions .

Physicochemical Properties

Key data for selected compounds are summarized below:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (NMR, IR) Reference
This compound C₁₁H₉BrO₂S 285.16 93.0–94.2 ¹H-NMR (CDCl₃): δ 8.02–7.49 (aromatic), 4.68 (t, OCH₂), 3.67 (t, BrCH₂); IR: 1716 cm⁻¹ (C=O)
Ethyl 7-bromobenzo[b]thiophene-2-carboxylate C₁₁H₉BrO₂S 285.16 Not reported Synthesized via acetonitrile-mediated cyclization
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate C₁₁H₁₁NO₂S 237.27 Not reported Used in ratiometric fluorescent sensors; δ 1.41 (t, CH₃), 4.41 (q, OCH₂) in ¹H-NMR
Ethyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate C₁₂H₉F₃O₂S 274.26 Not reported Exhibits enhanced electrophilicity due to CF₃ group

Q & A

Q. What are the conventional and improved synthetic routes for Ethyl 3-bromobenzo[b]thiophene-2-carboxylate?

Traditional methods for synthesizing benzo[b]thiophene carboxylates often involve Cu-mediated coupling or multi-step cyclization reactions, which suffer from low yields, harsh conditions, and limited substrate scope . For example, 3-unsubstituted derivatives were synthesized via Cu-catalyzed coupling of 4-bromothiophene-3-carbaldehyde with ethyl 2-mercaptoacetate, but this approach failed for 3-bromo-substituted analogs due to inefficiency in bromine retention (Table 1, entries 1–3) . Improved Pd-catalytic protocols now enable direct synthesis of 3-hydroxy intermediates (e.g., 4a ), which can be brominated via subsequent transformations like Sandmeyer reactions (e.g., using HBr/CuBr) to introduce bromine at the 3-position .

Q. How is the structure of this compound characterized experimentally?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • UV/Vis and emission spectroscopy (e.g., λmax in DCM: 320–400 nm) to assess conjugation and substituent effects .
  • X-ray crystallography to determine bond lengths, angles, and planarity. For example, the thiophene ring and adjacent groups (Br, COO⁻) in related compounds form a planar structure, stabilized by hydrogen bonds (e.g., S–H···O interactions at 2.554 Å) .
  • NMR (¹H/¹³C) to verify substituent positions and purity .

Advanced Research Questions

Q. How can hydroxy-based transformations diversify this compound into functionalized derivatives?

The 3-hydroxy intermediate (4a ) serves as a versatile precursor for derivatization:

  • Methylation : Reaction with MeI yields 3-methoxy derivatives (5 , 86% yield) .
  • Amination : Pd-catalyzed coupling with diphenylmethanimine produces 3-amino analogs (9 , 86% yield) .
  • Cross-coupling : Suzuki-Miyaura (e.g., with phenylboronic acid) or Sonogashira reactions (e.g., with ethynylbenzene) introduce aryl/alkynyl groups (10 , 11 ; >90% yields) .
    These transformations enable tuning of electronic properties for applications in organic electronics or bioactive molecule synthesis.

Q. What mechanistic considerations govern bromine introduction via Sandmeyer reactions in thiophene carboxylates?

The Sandmeyer reaction (NaNO2/HBr/CuBr) converts amino groups to bromine in thiophene derivatives. Key steps include:

  • Diazotization of the amino group in acidic conditions.
  • Bromide displacement of the diazo intermediate, facilitated by CuBr.
    For example, converting 3-amino-4-cyano-5-sulfanylthiophene-2-carboxylate to the bromo derivative achieved 50% yield after recrystallization . Side reactions (e.g., dehalogenation) must be controlled via temperature and stoichiometry adjustments.

Q. How do substituents influence the photophysical properties of 3-bromobenzo[b]thiophene-2-carboxylate derivatives?

Substituents at the 3-position significantly alter optical behavior:

  • Electron-withdrawing groups (e.g., Br) redshift absorption/emission due to enhanced conjugation.
  • Methoxy or methylthio groups increase fluorescence quantum yields in solid-state films (e.g., ΦF up to 0.42 for 5 ) .
  • Comparative UV/Vis data (Table 3, Fig. 1) show λmax shifts from 320 nm (unsubstituted) to 380 nm (phenyl-substituted) .

Q. How can contradictory synthetic yields be resolved when optimizing Pd-catalytic protocols?

Initial Cu-catalytic attempts for brominated derivatives showed <20% yields due to poor halogen retention . Switching to Pd catalysts (e.g., Pd(PPh3)4) with optimized ligands (e.g., Xantphos) and bases (e.g., K3PO4) improved efficiency. Key parameters:

  • Solvent choice : Toluene or dioxane enhances stability of Pd intermediates.
  • Temperature : 80–100°C balances reaction rate and side-product formation.
  • Substrate scope : Electron-deficient aryl halides show higher reactivity in cross-coupling steps .

Q. What analytical methods validate the purity and stability of this compound under storage?

  • HPLC-MS : Monitors degradation (e.g., de-esterification or bromine loss) under varying pH/temperature.
  • TGA/DSC : Determines thermal stability (e.g., decomposition onset at >200°C) .
  • Moisture sensitivity : Stored under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the ester group .

Methodological Recommendations

  • Synthetic optimization : Prioritize Pd-catalytic systems over Cu-based methods for brominated derivatives .
  • Derivatization : Use 3-hydroxy intermediates for modular functionalization .
  • Safety : Handle brominated compounds with PPE (gloves, goggles) due to H302 toxicity warnings .

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